molecular formula C54H56N4O6 B8070264 (Dhqd)2aqn

(Dhqd)2aqn

Cat. No. B8070264
M. Wt: 857.0 g/mol
InChI Key: ARCFYUDCVYJQRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Dhqd)2aqn is a useful research compound. Its molecular formula is C54H56N4O6 and its molecular weight is 857.0 g/mol. The purity is usually 95%.
BenchChem offers high-quality (Dhqd)2aqn suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Dhqd)2aqn including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Copolymerization and Monomer Preparation : (DHQD)2AQN cinchona alkaloid was used in the preparation of a functionalized valerolactone monomer and catalyzed its bulk copolymerization. This process is characterized by a low environmental impact factor and ease of monomer preparation (Coulembier, Moins, & Dubois, 2013).

  • Chiral Coordination Polymers : (DHQD)2AQN has been used as a linker in the preparation of chiral coordination polymers at the air-water interface. These polymers show potential applications in surface science and materials chemistry (Tang, Chen, Qian, Zhang, & Liu, 2013).

  • Asymmetric Dihydroxylation Reaction : A soluble polymer-bound (DHQD)2PHAL ligand was synthesized and successfully applied in catalytic asymmetric dihydroxylation reactions, demonstrating the potential of (DHQD)2AQN derivatives in asymmetric synthesis (Han & Janda, 1997).

  • Copper-Catalyzed Azide-Alkyne Cycloaddition Reactions : (DHQD)2PHAL was found to be an effective accelerating ligand for copper-catalyzed azide-alkyne cycloaddition reactions in water, highlighting its utility in green chemistry applications (Ali, Chetia, Saikia, & Sarma, 2014).

  • Development of Machine Learning Models : Machine learning models have been developed to predict inhibition of the enzyme 3-dehydroquinate dehydratase (DHQD), demonstrating the compound's relevance in computational chemistry and drug design (Avila & Azevedo, 2018).

  • Michael Addition Reactions : The compound has been used in catalyzing stereoselective Michael addition reactions, showing its effectiveness in producing products with high diastereoselectivity and enantioselectivity (Fang, Dong, & Wang, 2014).

  • Metal-Organic Nanocrystal Growth : (DHQD)2AQN has been involved in the growth of metal-organic complex nanocrystals, highlighting its potential in nanomaterial synthesis (Tang, Wang, Chen, Qian, Zhang, & Liu, 2014).

  • Bromolactonization Reactions : The compound has been used in catalytic asymmetric bromolactonization reactions, providing a method for synthesizing bromolactones with high asymmetric induction (Armstrong, Braddock, Jones, & Clark, 2013).

properties

IUPAC Name

1,4-bis[(5-ethyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methoxy]anthracene-9,10-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C54H56N4O6/c1-5-31-29-57-23-19-33(31)25-45(57)53(39-17-21-55-43-13-11-35(61-3)27-41(39)43)63-47-15-16-48(50-49(47)51(59)37-9-7-8-10-38(37)52(50)60)64-54(46-26-34-20-24-58(46)30-32(34)6-2)40-18-22-56-44-14-12-36(62-4)28-42(40)44/h7-18,21-22,27-28,31-34,45-46,53-54H,5-6,19-20,23-26,29-30H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARCFYUDCVYJQRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)OC5=C6C(=C(C=C5)OC(C7CC8CCN7CC8CC)C9=C1C=C(C=CC1=NC=C9)OC)C(=O)C1=CC=CC=C1C6=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H56N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

857.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Dhqd)2aqn

CAS RN

176097-24-8
Record name (DHQ)2AQN
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(Dhqd)2aqn
Reactant of Route 2
(Dhqd)2aqn
Reactant of Route 3
(Dhqd)2aqn
Reactant of Route 4
Reactant of Route 4
(Dhqd)2aqn
Reactant of Route 5
(Dhqd)2aqn
Reactant of Route 6
(Dhqd)2aqn

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.